5-Fluorouracil (5-FU) is a widely recognized chemotherapeutic agent, primarily used in the treatment of various cancers, including colorectal, breast, ovarian, and prostate cancer. As a pyrimidine analog, it has been a cornerstone in oncology due to its ability to interfere with nucleotide synthesis and function, thereby exerting cytotoxic effects on rapidly dividing cancer cells. Despite its long-standing use, the mechanisms of action of 5-FU continue to be elucidated, revealing a complex interplay between drug metabolism, DNA synthesis inhibition, and interference with RNA processing1234.
The primary mechanism of action of 5-FU involves its conversion to nucleotide derivatives that can inhibit DNA synthesis. One of the key metabolites, 5-fluoro-2'deoxy-5' monophosphate (FdUMP), inhibits thymidylate synthase (TS), a critical enzyme for DNA synthesis. This inhibition occurs through the formation of a stable ternary complex with TS and a folate cofactor, effectively halting the production of thymidine monophosphate, a precursor for DNA replication1.
Beyond DNA synthesis inhibition, 5-FU also incorporates into RNA, leading to disruption of RNA processing and function. It has been shown to interfere with pre-ribosomal RNA (pre-rRNA) processing, potentially through the inhibition of a 200 kDa ribosomal RNA binding protein (RRBP), which is crucial for pre-rRNA maturation. This alternative mechanism suggests that 5-FU's antiproliferative effects are not solely due to DNA replication inhibition but also involve critical RNA processing pathways2.
Moreover, 5-FU has been found to exert dual antitumor effects on the cell cycle, causing both G1-S-phase cell cycle arrest and apoptosis at higher concentrations, and G2-M-phase cell cycle arrest and mitotic catastrophe at lower concentrations. These effects are dose-dependent and can vary based on the p53 status of the cancer cells, indicating a complex interaction between 5-FU's pharmacokinetics and cell cycle dynamics3.
Another novel mechanism has been identified where 5-FU binds to uracil DNA glycosylase (UDG), an enzyme involved in base excision repair. This binding inhibits UDG activity, preventing the repair of promutagenic DNA lesions and contributing to the cytotoxic effects of 5-FU in noncycling human cells4.
5-FU remains a cornerstone in the treatment of advanced colorectal cancer. Its efficacy can be enhanced through biochemical modulation, such as pretreatment with leucovorin or delayed administration of uridine to mitigate toxicity. Regional administration techniques, like hepatic artery infusion, have been explored to achieve higher drug concentrations in liver metastases while reducing systemic exposure1.
The concept of pharmacokinetic modulating chemotherapy (PMC) has been advocated to improve the response rates in colorectal carcinoma. PMC involves a combination of continuous intravenous infusion and oral dosing of 5-FU derivatives, targeting different phases of the cell cycle and showing efficacy independent of p53 status3.
5-FU's utility extends to the treatment of breast, ovarian, and prostate cancer. Its incorporation into DNA and subsequent inhibition of UDG activity represents a potential mechanism of action in nonproliferating cells, which may contribute to its effectiveness in various cancer types4.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5